molecular formula CH6ClNO B140675 N-Methylhydroxylamine hydrochloride CAS No. 4229-44-1

N-Methylhydroxylamine hydrochloride

Cat. No.: B140675
CAS No.: 4229-44-1
M. Wt: 83.52 g/mol
InChI Key: RGZRSLKIOCHTSI-UHFFFAOYSA-N
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Description

N-Methylhydroxylamine hydrochloride is a derivative of hydroxylamine where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is known for its stability when stored as a hydrochloride salt, preventing its decomposition into methane and azanone . It is commercially available and widely used in various chemical processes.

Preparation Methods

Chemical Reactions Analysis

N-Methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and various oxidizing and reducing agents. The major products formed from these reactions are often intermediates in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of N-Methylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metals, particularly iron, through the formation of hydroxamates . This property is crucial in its role as a catalyst and in the synthesis of biologically active compounds.

Comparison with Similar Compounds

N-Methylhydroxylamine hydrochloride is unique compared to other hydroxylamine derivatives due to its stability and reactivity. Similar compounds include:

These compounds share some similarities but differ in their specific applications and chemical behavior, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-methylhydroxylamine;hydrochloride
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InChI

InChI=1S/CH5NO.ClH/c1-2-3;/h2-3H,1H3;1H
Source PubChem
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InChI Key

RGZRSLKIOCHTSI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNO.Cl
Source PubChem
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Molecular Formula

CH6ClNO
Source PubChem
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Related CAS

593-77-1 (Parent)
Record name N-Methylhydroxylamine hydrochloride
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DSSTOX Substance ID

DTXSID5063368
Record name Methanamine, N-hydroxy-, hydrochloride
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Molecular Weight

83.52 g/mol
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Physical Description

Beige hygroscopic crystalline solid; [Sigma-Aldrich MSDS]
Record name N-Methylhydroxylamine hydrochloride
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CAS No.

4229-44-1
Record name N-Methylhydroxylamine hydrochloride
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Record name N-Methylhydroxylamine hydrochloride
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Record name Methanamine, N-hydroxy-, hydrochloride (1:1)
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Record name N-methylhydroxylamine hydrochloride
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Record name N-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylhydroxylamine hydrochloride
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N-Methylhydroxylamine hydrochloride
Reactant of Route 3
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Reactant of Route 4
N-Methylhydroxylamine hydrochloride

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